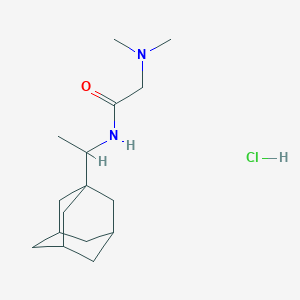
N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-2-(dimethylamino)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-2-(dimethylamino)acetamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
One significant area of research has been the investigation of adamantane derivatives like tromantadine, which inhibits herpes simplex virus replication with limited toxicity to cells. Tromantadine is shown to be effective against the herpes simplex virus by inhibiting virus-induced cytopathic effects and reducing virus production, suggesting its mechanism involves inhibition of both early and late events in the virus infection cycle (Rosenthal et al., 1982).
Anticancer and Antimicrobial Properties
The synthesis of adamantylated pyrimidines has revealed significant anticancer and antimicrobial properties. Specifically, derivatives like [2-(6-adamantan-1-yl-2-methylpyrimidin-4-ylthio)ethyl]dimethylamine have shown promising results in preliminary biological evaluations, highlighting the therapeutic potential of adamantane-based compounds in treating cancer and infections (Orzeszko et al., 2004).
Synthesis and Chemical Properties
Research into the synthesis and properties of adamantane derivatives has contributed to the development of new chemical methods and the understanding of their molecular structures. For instance, the synthesis approach to Memantine hydrochloride from 1,3-dimethyl-adamantane provides insights into practical methods for producing clinically significant compounds (Madhra et al., 2007).
Molecular Structure Analysis
The detailed structural analysis of adamantane derivatives, such as through X-ray and DFT, QTAIM analysis, helps in understanding the effects of substitutions like fluorine on crystal packing and molecular interactions. These studies are crucial for designing compounds with desired physical and chemical properties (Al-Wahaibi et al., 2018).
Neuropharmacological Research
Adamantane derivatives have been explored for their neuroprotective and pharmacological features, such as CR 3394's ability to antagonize NMDA receptors, suggesting potential for treating neurodegenerative disorders. This highlights the compound's role in neuropharmacological research and its therapeutic prospects (Losi et al., 2006).
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-(dimethylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O.ClH/c1-11(17-15(19)10-18(2)3)16-7-12-4-13(8-16)6-14(5-12)9-16;/h11-14H,4-10H2,1-3H3,(H,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNYNQHQFVIHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2717860.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2717866.png)
![N-[2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/no-structure.png)
![3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2717868.png)
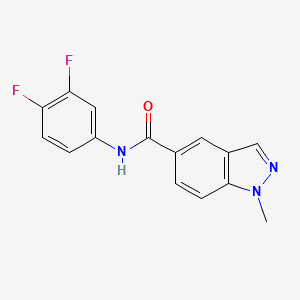
![8-bromo-3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2717871.png)
![4-[1-(3-Chlorophenyl)cyclopentyl]phenol](/img/structure/B2717872.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2717875.png)
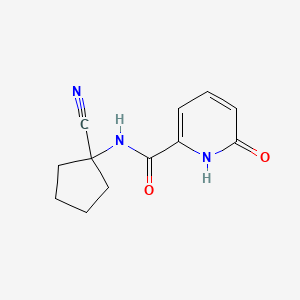
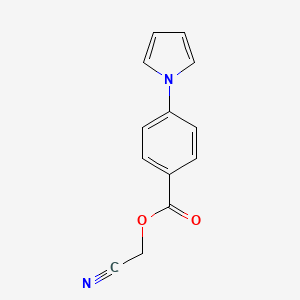
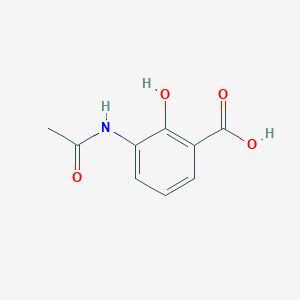
![N-[[3-(Prop-2-enoylamino)phenyl]methyl]benzamide](/img/structure/B2717881.png)

